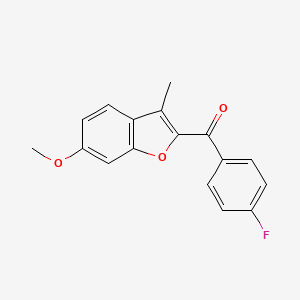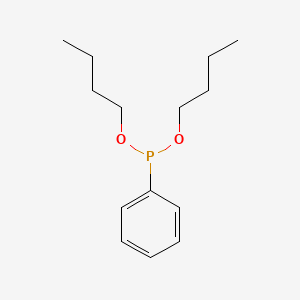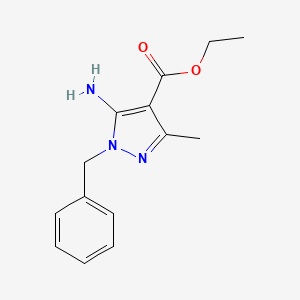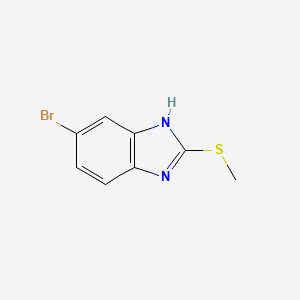
(4-Fluorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone
Vue d'ensemble
Description
“(4-Fluorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found in a wide range of natural products and synthetic compounds with various biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
Synthesis Analysis
The synthesis of benzofuran derivatives is a topic of ongoing research. While specific synthesis methods for “this compound” were not found, benzofuran derivatives have been synthesized using various strategies . For example, one strategy involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzofuran ring, a fluorophenyl group, and a methoxy group . The benzofuran ring is a key structural feature that contributes to the compound’s biological activities .Applications De Recherche Scientifique
Synthesis and Chemical Properties
(4-Fluorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone is involved in various chemical syntheses and transformations. For example, Stavber et al. (2002) described the use of Accufluor NFTh as a fluorine atom transfer reagent in methanol, which enables direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones, including methoxy or hydroxy substituted derivatives of benzofuran (Stavber, Jereb, & Zupan, 2002). This indicates the potential of this compound in fluorine chemistry and organic synthesis.
Structural and Conformational Analysis
Research by Huang et al. (2021) focused on boric acid ester intermediates with benzene rings, including the analysis of similar compounds. They used techniques like FTIR, NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm the structures. Additionally, they employed density functional theory (DFT) to calculate molecular structures, revealing insights into physicochemical properties (Huang et al., 2021). This highlights the importance of these compounds in the study of molecular architecture and properties.
Potential in Biomedical Applications
Some derivatives of benzofuran exhibit promising properties in the biomedical field. For instance, Hirano et al. (2004) identified 6-Methoxy-4-quinolone as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Such compounds, derived from benzofuran, could be used as fluorescent labeling reagents, indicating a potential application of this compound in biomedical analysis and imaging (Hirano et al., 2004).
Antimicrobial and Antitumor Activities
Compounds structurally related to this compound have been investigated for their antimicrobial and antitumor properties. Kenchappa et al. (2016) synthesized a series of benzofuran derivatives and evaluated their antimicrobial activities. Their research provides a foundation for exploring the antimicrobial potential of related benzofuran compounds (Kenchappa et al., 2016). Furthermore, Hayakawa et al. (2004) developed derivatives of benzofuran for potential use as anti-tumor agents, indicating the relevance of such compounds in cancer research (Hayakawa et al., 2004).
Orientations Futures
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .
Propriétés
IUPAC Name |
(4-fluorophenyl)-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO3/c1-10-14-8-7-13(20-2)9-15(14)21-17(10)16(19)11-3-5-12(18)6-4-11/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHDTAKFEDZTHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185570 | |
| Record name | (4-Fluorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-35-9 | |
| Record name | (4-Fluorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl)(6-methoxy-3-methyl-2-benzofuranyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Prop-2-en-1-yl [(4-aminophenyl)methyl]carbamate](/img/structure/B3122278.png)
![(1S,2S)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B3122280.png)


![4-Formylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3122307.png)


![N-(2,3-dichlorophenyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3122330.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3122332.png)
![2-[(4-methylphenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3122340.png)
![N-(4-butylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3122342.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3122348.png)


